molecular formula C17H17BrClFN2O4S B12479230 N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12479230
M. Wt: 479.7 g/mol
InChI Key: BMETUCXNCJYJMU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and alaninamide derivatives. The synthetic route may involve:

    Nucleophilic Substitution Reactions: Introduction of bromine, fluorine, and chlorine atoms through nucleophilic substitution reactions.

    Coupling Reactions: Formation of the amide bond between the substituted aniline and alaninamide derivative.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine, fluorine, chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~).

    Nucleophiles: Sodium methoxide (NaOCH~3~), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups in place of halogens.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide
  • N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H17BrClFN2O4S

Molecular Weight

479.7 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C17H17BrClFN2O4S/c1-10(17(23)21-14-6-4-11(18)8-13(14)20)22(27(3,24)25)15-9-12(19)5-7-16(15)26-2/h4-10H,1-3H3,(H,21,23)

InChI Key

BMETUCXNCJYJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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